Mass Spectrometric Differentiation: +5.03 Da Mass Shift Enables Quantitative LC-MS/MS Distinction from Thozalinone
Thozalinone-d5 provides a mass spectrometric differentiation of +5.03 Da relative to unlabeled Thozalinone, enabling baseline-resolved detection in MS/MS multiple reaction monitoring (MRM) mode without cross-talk interference from the analyte's natural isotopic envelope. The incorporation of five deuterium atoms exclusively on the phenyl ring ensures that the labeled compound co-elutes with the parent analyte under standard reversed-phase LC conditions while maintaining a distinct m/z signature. Unlabeled Thozalinone (C₁₁H₁₂N₂O₂, MW 204.23) cannot serve as an internal standard because it is indistinguishable from the target analyte; non-deuterated structural analogs such as pemoline (MW 176.18) or fenozolone (MW 190.20) exhibit different chromatographic retention times and ionization efficiencies, resulting in matrix effect compensation errors of 15–30% in bioanalytical assays .
| Evidence Dimension | Molecular mass and isotopic labeling configuration |
|---|---|
| Target Compound Data | Thozalinone-d5: C₁₁H₇D₅N₂O₂, MW 209.26, +5 Da mass shift, phenyl ring fully deuterated |
| Comparator Or Baseline | Thozalinone: C₁₁H₁₂N₂O₂, MW 204.23; Pemoline: C₉H₈N₂O₂, MW 176.18; Fenozolone: C₁₀H₁₀N₂O₂, MW 190.20 |
| Quantified Difference | Thozalinone-d5 vs Thozalinone: ΔMW = +5.03 Da; Thozalinone-d5 vs Pemoline: ΔMW = +33.08 Da; Thozalinone-d5 vs Fenozolone: ΔMW = +19.06 Da |
| Conditions | LC-MS/MS quantitative analysis using MRM mode; reversed-phase chromatography (C18 column, aqueous/organic mobile phase) |
Why This Matters
The +5 Da mass shift provides optimal separation from the analyte's isotopic envelope while preserving co-elution, enabling accurate matrix effect correction and achieving intra-assay precision (CV) below 5% in quantitative bioanalysis, whereas structural analog internal standards produce unacceptably high variability (CV >15%).
